Levocarnitine Chloride

Descripción

Propiedades

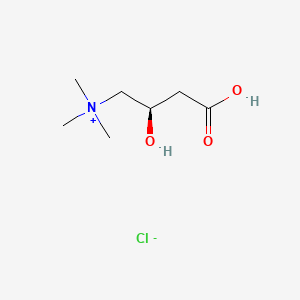

IUPAC Name |

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014449 |

Source

|

| Record name | Levocarnitine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6645-46-1 |

Source

|

| Record name | L-(-)-Carnitine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6645-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-carboxy-2-hydroxypropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCARNITINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Y5E6IKS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levocarnitine Chloride: An In-depth Technical Guide on its Core Mechanism of Action in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocarnitine, the biologically active L-isomer of carnitine, is a conditionally essential amino acid derivative that plays a pivotal role in cellular energy metabolism.[1] Chemically known as (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy in the form of adenosine triphosphate (ATP).[2][3] This guide provides a comprehensive technical overview of the mechanism of action of Levocarnitine Chloride, detailing its role in fatty acid metabolism, its impact on mitochondrial function, and its broader effects on cellular bioenergetics.

Core Mechanism of Action: The Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs), which are a major source of energy for many tissues, particularly the heart and skeletal muscles.[4][5] Levocarnitine is the central component of the carnitine shuttle, a transport system that overcomes this barrier.[1][6] The shuttle involves the coordinated action of three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of LCFAs (in the form of acyl-CoA) to levocarnitine, forming acylcarnitine.[5][7] This is the rate-limiting step in fatty acid oxidation.[8]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[3][9]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitine and coenzyme A (CoA) back into acyl-CoA and free levocarnitine.[5][7]

The newly formed acyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to produce ATP.[1][6]

Modulation of the Mitochondrial Acyl-CoA/CoA Ratio

Levocarnitine also plays a crucial role in maintaining the balance between free Coenzyme A (CoA) and acyl-CoA within the mitochondria.[10][11] By converting acyl-CoA to acylcarnitine, it prevents the accumulation of acyl-CoA, which can be toxic and inhibit key metabolic enzymes, including those in the Krebs cycle.[11] This buffering action is particularly important under conditions of high fatty acid availability or in certain metabolic disorders.[10] Levocarnitine can also accept acetyl groups from acetyl-CoA to form acetyl-L-carnitine, thereby regenerating the pool of free CoA necessary for the pyruvate dehydrogenase complex and other mitochondrial enzymes to function optimally. This regulation of the acetyl-CoA/CoA ratio is vital for metabolic flexibility, allowing the cell to switch between carbohydrate and fatty acid metabolism based on energy demands.[11]

Antioxidant Properties

Emerging evidence suggests that levocarnitine possesses antioxidant properties, which may contribute to its therapeutic effects.[2] It has been shown to enhance the activity of mitochondrial antioxidant enzyme systems and reduce lipid peroxidation induced by free radicals.[12] By improving the efficiency of mitochondrial respiration and reducing the leakage of electrons that can generate reactive oxygen species (ROS), levocarnitine helps to mitigate oxidative stress.[12]

Quantitative Data on Levocarnitine's Effects

Several studies have quantified the impact of levocarnitine supplementation on various metabolic parameters. The following tables summarize key findings from the literature.

Table 1: Effect of Levocarnitine Supplementation on Fatty Acid Oxidation

| Study Population | Levocarnitine Dosage | Duration | Outcome Measure | Result | Reference |

| Healthy Adults | 3 g/day | 10 days | ¹³C-Fat Oxidation | Significant increase (15.8% vs 19.3%) | [13] |

| Healthy Adults | 3 g/day | 10 days | ¹³CO₂ exhalation from ¹³C-palmitic acid | Significant increase | [14][15] |

| Primary Carnitine Deficiency Patients | Daily treatment | - | Total fatty acid oxidation rate during exercise | Higher with treatment (12.3 vs 8.5 µmol/kg/min) | [8] |

| Slightly Overweight Subjects | 3 g/day | 10 days | ¹³C-Fat Oxidation | Significant increase | [16] |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferase I (CPT-I) in Young Pigs

| Tissue | Dietary L-carnitine | Km for carnitine (µmol/L) | Effect of Supplementation | Reference |

| Liver | Control | 164 | - | [17][18] |

| Liver | 500 mg/kg | 216 | Increased Km | [17][18] |

| Muscle | Control | 480 ± 44 | - | [17][18] |

| Muscle | 500 mg/kg | 480 ± 44 | No significant effect | [17][18] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to evaluate the effects of levocarnitine.

Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate

This method quantifies the rate of β-oxidation by measuring the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

-

[¹⁴C]- or [³H]-palmitate

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium or tissue homogenization buffer

-

Perchloric acid

-

Scintillation fluid and counter

Protocol:

-

Substrate Preparation: Prepare a solution of radiolabeled palmitate complexed with BSA in the appropriate buffer or medium.

-

Incubation: Incubate cells or tissue homogenates with the radiolabeled palmitate substrate for a defined period at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which precipitates unoxidized fatty acids and proteins.

-

Separation of Metabolites: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites (acetyl-CoA, Krebs cycle intermediates).

-

Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) can be converted to the rate of fatty acid oxidation based on the specific activity of the radiolabeled substrate.

Seahorse XF Analyzer Fatty Acid Oxidation Assay

This assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acid oxidation in real-time.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with L-carnitine, glucose, and the fatty acid of interest like palmitate-BSA)

-

Mitochondrial inhibitors (e.g., etomoxir, oligomycin, FCCP, rotenone/antimycin A)

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

-

Assay Preparation: Replace the cell culture medium with the fatty acid oxidation assay medium and incubate in a non-CO₂ incubator at 37°C.

-

Assay Execution: Place the cell plate and the calibrated sensor cartridge into the Seahorse XF Analyzer. The instrument measures the basal OCR. To determine the OCR specifically due to fatty acid oxidation, a CPT1 inhibitor like etomoxir is injected, and the subsequent decrease in OCR is measured. Further injections of mitochondrial inhibitors can be used to determine other parameters of mitochondrial function.

Luciferase-Based ATP Quantification Assay

This highly sensitive assay quantifies ATP levels based on the ATP-dependent light emission from the luciferase-luciferin reaction.

Materials:

-

Luciferase-based ATP assay kit (containing luciferase, D-luciferin, and assay buffer)

-

Cell lysis buffer

-

Luminometer

Protocol:

-

Sample Preparation: Culture and treat cells as required.

-

Cell Lysis: Lyse the cells to release intracellular ATP.

-

ATP Detection Cocktail Preparation: Prepare the ATP detection cocktail containing luciferase and D-luciferin in the assay buffer immediately before use.

-

Measurement: Add the ATP detection cocktail to the cell lysate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Quantification: Measure the light output (luminescence) using a luminometer. The luminescence is directly proportional to the ATP concentration, which can be quantified by comparing to a standard curve of known ATP concentrations.

Conclusion

Levocarnitine Chloride is a critical molecule in cellular metabolism, with its primary mechanism of action centered on the transport of long-chain fatty acids into the mitochondria for energy production via the carnitine shuttle. Beyond this fundamental role, it is also integral to maintaining the mitochondrial acyl-CoA/CoA balance, which is essential for metabolic flexibility. Furthermore, its antioxidant properties contribute to the protection of cellular components from oxidative damage. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for researchers and professionals in drug development exploring the therapeutic potential of levocarnitine in various metabolic and mitochondrial-related disorders.

References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sm.unife.it [sm.unife.it]

- 5. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tabaslab.com [tabaslab.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acid oxidation [bio-protocol.org]

- 11. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of l-carnitine on fat oxidation, protein turnover, and body composition in slightly overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]

- 18. Kinetics of carnitine palmitoyltransferase-I are altered by dietary variables and suggest a metabolic need for supplemental carnitine in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of Levocarnitine Chloride in Mitochondrial Fatty Acid Transport: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Levocarnitine, a naturally occurring amino acid derivative, is indispensable for cellular energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical prerequisite for their subsequent β-oxidation and energy production.[1][2][3] This process, known as the carnitine shuttle, involves a coordinated series of enzymatic reactions and transport steps. Levocarnitine Chloride, a stable and commonly used form of L-carnitine, serves as the essential cofactor in this pathway. This guide provides an in-depth technical overview of the carnitine shuttle's core mechanism, presents key quantitative data for its components, details relevant experimental protocols, and illustrates the associated biochemical and regulatory pathways.

The Carnitine Shuttle: Mechanism of Action

The inner mitochondrial membrane is impermeable to long-chain fatty acids activated to their coenzyme A (CoA) esters (acyl-CoAs).[4][5] The carnitine shuttle overcomes this barrier through three key components: Carnitine Palmitoyltransferase I (CPT I), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT II).[1][6]

Step 1: Acylcarnitine Formation In the cytoplasm, long-chain fatty acids are first activated to long-chain acyl-CoAs. CPT I, an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine, forming acylcarnitine and releasing free CoA.[1][4][7] This is the rate-limiting step of the entire process.[7]

Step 2: Translocation across the Inner Mitochondrial Membrane The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as the carnitine carrier (CAC).[1][8][9] CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.

Step 3: Regeneration of Acyl-CoA in the Matrix Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT II), located on the inner side of the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the acyl group from acylcarnitine back to a molecule of mitochondrial CoA, regenerating acyl-CoA.[1][3][4] The liberated free carnitine is then transported back to the intermembrane space by CACT, ready to participate in another transport cycle.[6]

Step 4: β-Oxidation The regenerated long-chain acyl-CoA in the mitochondrial matrix is now available to undergo β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[1][2] These products subsequently enter the citric acid cycle and oxidative phosphorylation to generate large quantities of ATP.

References

- 1. Kinetic characterization of the reconstituted carnitine carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mitochondrial carnitine acylcarnitine translocase system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 6. Differential carnitine/acylcarnitine translocase expression defines distinct metabolic signatures in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biosynthesis and Physiological Role of Levocarnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocarnitine, also known as L-carnitine, is a naturally occurring quaternary ammonium compound that is indispensable for cellular energy metabolism.[1] Its chloride salt, levocarnitine chloride, is frequently utilized in therapeutic and supplemental formulations. This technical guide provides a comprehensive overview of the biosynthesis of levocarnitine, its critical physiological roles, and detailed methodologies for its study. The information is tailored for professionals in research and drug development who require a deep, technical understanding of this vital molecule.

I. Biosynthesis of Levocarnitine

The endogenous synthesis of levocarnitine is a multi-step enzymatic process that primarily occurs in the liver, kidneys, and brain.[2][3] It involves the conversion of essential amino acids, L-lysine and L-methionine, through a series of reactions catalyzed by specific enzymes.[1][4]

The biosynthetic pathway begins with the methylation of lysine residues within proteins to form ε-N-trimethyllysine (TML).[5][6] Following protein degradation, free TML is released and serves as the initial substrate for the carnitine biosynthesis pathway.[5] The subsequent steps are outlined below:

-

Hydroxylation of Trimethyllysine: ε-N-trimethyllysine is hydroxylated by the mitochondrial enzyme trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD), to form β-hydroxy-ε-N-trimethyllysine (HTML).[3][6] This reaction requires iron (Fe2+) and 2-oxoglutarate as co-factors.[6]

-

Aldol Cleavage of Hydroxytrimethyllysine: HTML is then cleaved by hydroxytrimethyllysine aldolase (HTMLA) in the cytosol, yielding γ-trimethylaminobutyraldehyde (TMABA) and glycine.[3][6] This enzyme is dependent on pyridoxal 5'-phosphate.[5] Recent research suggests that in humans, serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction.

-

Dehydrogenation of Trimethylaminobutyraldehyde: TMABA is oxidized in the cytoplasm by trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) to produce γ-butyrobetaine (GBB).[3][6] This reaction is NAD+-dependent.[3] In humans, aldehyde dehydrogenase 9 family member A1 (ALDH9A1) has been identified as the enzyme responsible for this step.

-

Hydroxylation of γ-Butyrobetaine: The final step occurs in the mitochondrial matrix, where γ-butyrobetaine is hydroxylated by γ-butyrobetaine hydroxylase (BBOX), also known as γ-butyrobetaine dioxygenase, to form levocarnitine.[3] This enzyme also requires iron (Fe2+) and 2-oxoglutarate.[3]

A. Quantitative Data on Levocarnitine Biosynthesis

The following tables summarize key quantitative data related to the enzymes and intermediates of the levocarnitine biosynthetic pathway.

Table 1: Kinetic Properties of Human Levocarnitine Biosynthesis Enzymes

| Enzyme | Substrate | Km | Vmax |

| Trimethyllysine Hydroxylase (TMLH) | Trimethyllysine | Data not available | Data not available |

| Hydroxytrimethyllysine Aldolase (SHMT1) | Hydroxytrimethyllysine | 3.79 ± 0.44 mM | 0.122 ± 0.006 s⁻¹ |

| Hydroxytrimethyllysine Aldolase (SHMT2) | Hydroxytrimethyllysine | 0.80 ± 0.16 mM | 0.005 ± 0.000 s⁻¹ |

| Trimethylaminobutyraldehyde Dehydrogenase (ALDH9A1) | γ-Trimethylaminobutyraldehyde | 4.8 µM - 7 µM | Data not available |

| γ-Butyrobetaine Hydroxylase (BBOX) | γ-Butyrobetaine | Data not available | Data not available |

Table 2: Tissue Concentrations of Levocarnitine and its Precursors in Humans

| Compound | Plasma (nmol/mL) | Liver | Heart | Skeletal Muscle | Kidney |

| Levocarnitine | 30.22 - 37.38 | Data not available | Data not available | Data not available | Data not available |

| γ-Butyrobetaine (GBB) | 0.79 - 0.97 | Data not available | Data not available | Data not available | Data not available |

| Trimethyllysine (TML) | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Data on human tissue concentrations are limited. The provided plasma concentrations are from a study on gastric cancer patients and healthy controls.[7]

B. Visualization of Levocarnitine Biosynthesis Pathway

Caption: The biosynthetic pathway of Levocarnitine.

II. Physiological Role of Levocarnitine

Levocarnitine plays a central role in cellular metabolism, primarily through its function in the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[8][9] This process, known as the carnitine shuttle, is crucial for tissues with high energy demands, such as skeletal and cardiac muscle.[8]

A. The Carnitine Shuttle and Fatty Acid Oxidation

-

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their coenzyme A (CoA) esters (acyl-CoA) by acyl-CoA synthetase.[8]

-

Formation of Acylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the acyl group from acyl-CoA to levocarnitine, forming acylcarnitine.[8]

-

Translocation into the Mitochondrial Matrix: Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[8]

-

Regeneration of Acyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA and freeing levocarnitine.[8] The reformed acyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation.[8]

B. Other Physiological Roles

Beyond its primary role in fatty acid metabolism, levocarnitine is involved in several other essential cellular functions:

-

Modulation of the Acyl-CoA/CoA Ratio: Levocarnitine helps to maintain a healthy balance between free CoA and acyl-CoA esters within the mitochondria. By buffering excess acyl groups, it prevents their accumulation, which can be toxic and inhibit key metabolic enzymes.[8]

-

Removal of Toxic Acyl Groups: Levocarnitine can bind to and facilitate the removal of excess or abnormal acyl groups from the cell, a process that is important in various metabolic disorders.

-

Antioxidant Properties: Levocarnitine has been shown to possess antioxidant properties, helping to mitigate oxidative stress within cells.[8][9]

-

Influence on Glucose Metabolism: Some studies suggest that levocarnitine can improve insulin sensitivity and glucose utilization.

C. Quantitative Data on the Physiological Effects of Levocarnitine Supplementation

The following tables summarize the quantitative effects of levocarnitine supplementation on various physiological and metabolic parameters from human clinical trials.

Table 3: Effects of Levocarnitine Supplementation on Inflammatory Markers

| Marker | Dosage | Duration | Population | Change | p-value |

| C-reactive protein (CRP) | 3 g/day | 7 days | Sepsis patients | -22.77 ± 25.40 (vs. +1.02 ± 21.10 in placebo) | 0.001 |

| Interleukin-6 (IL-6) | 50 mg/kg | 10 weeks | Hemodialysis children | Significant reduction | <0.05 |

| Tumor necrosis factor-α (TNF-α) | Not specified | Not specified | Meta-analysis | WMD: -1.43 pg/mL | <0.05 |

Table 4: Effects of Levocarnitine Supplementation on Metabolic Markers

| Marker | Dosage | Duration | Population | Change | p-value |

| Fasting Blood Sugar (FBS) | >1 g/day | 8-24 weeks | Metabolic Syndrome | -11.41 mg/dL | <0.05 |

| Triglycerides (TG) | >1 g/day | 8-24 weeks | Metabolic Syndrome | -29.85 mg/dL | <0.05 |

| HDL-Cholesterol | >1 g/day | 8-24 weeks | Metabolic Syndrome | +1.66 mg/dL | 0.0007 |

| Waist Circumference | 0.75-3 g/day | 8-24 weeks | Metabolic Syndrome | Significant reduction | <0.05 |

| Systolic Blood Pressure | 0.75-3 g/day | 8-24 weeks | Metabolic Syndrome | -7.41 mmHg | 0.04 |

D. Visualization of Levocarnitine's Role in Fatty Acid Transport

Caption: The Carnitine shuttle for fatty acid transport.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of levocarnitine biosynthesis and function.

A. Quantification of Levocarnitine in Human Plasma by HPLC-MS/ESI

This method allows for the accurate determination of levocarnitine concentrations in human plasma.[8]

1. Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Ultimate XB-CN column (4.6 mm × 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Mildronate (internal standard)

-

Levocarnitine standard solutions

-

Human plasma samples

2. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

3. HPLC-MS/ESI Conditions:

-

Column: Ultimate XB-CN (4.6 mm × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (gradient may be required, specific ratio to be optimized)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

MS Detection: Positive ion mode with Selected Ion Monitoring (SIM)

-

Levocarnitine: m/z 162.1 ([M+H]+)

-

Mildronate (Internal Standard): m/z 147.1 ([M+H]+)

-

4. Data Analysis:

-

Generate a calibration curve using the levocarnitine standard solutions (e.g., in the range of 0.4-12.8 mg/L).

-

Calculate the peak area ratio of levocarnitine to the internal standard for both standards and samples.

-

Determine the concentration of levocarnitine in the plasma samples by interpolating from the calibration curve.

B. Assay for Carnitine Acetyltransferase (CrAT) Activity

This spectrophotometric assay measures the activity of carnitine acetyltransferase, an enzyme involved in the carnitine shuttle.

1. Materials and Reagents:

-

Spectrophotometer capable of measuring absorbance at 412 nm

-

Reaction buffer: 50mM Tris-HCl, 1M EDTA, pH 7.8

-

Acetyl-CoA solution (0.45 mM)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (0.1 mM)

-

L-carnitine solution (5 mM)

-

Sample (e.g., tissue homogenate, isolated mitochondria)

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and DTNB.

-

Add the sample to the reaction mixture and obtain a baseline measurement of absorbance at 412 nm for 2 minutes.

-

Initiate the reaction by adding the L-carnitine solution.

-

Monitor the increase in absorbance at 412 nm for 10 minutes. The rate of increase is proportional to the rate of free CoA liberation, which reduces DTNB.

3. Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of reduced DTNB (14,150 M⁻¹cm⁻¹).

C. Assay for γ-Butyrobetaine Hydroxylase (BBOX) Activity

This radioisotopic assay measures the activity of the final enzyme in the levocarnitine biosynthesis pathway.[2]

1. Materials and Reagents:

-

Scintillation counter

-

[2,3-³H]γ-butyrobetaine (tritiated substrate)

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Cofactors: FeSO₄, 2-oxoglutarate, ascorbate

-

Sample (e.g., tissue homogenate)

-

Dowex 50 resin (H+ form)

-

Scintillation cocktail

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the sample.

-

Initiate the reaction by adding [2,3-³H]γ-butyrobetaine.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acid).

-

Separate the product (³H₂O) from the unreacted substrate by passing the reaction mixture through a small column of Dowex 50 resin. The positively charged [³H]γ-butyrobetaine will bind to the resin, while the neutral ³H₂O will pass through.

-

Collect the eluate and mix it with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

3. Calculation of Enzyme Activity:

-

The amount of ³H₂O formed is directly proportional to the BBOX activity.

-

A correction factor may be needed to account for the isotope effect.

D. Gene Expression Analysis of Levocarnitine Biosynthesis Enzymes by Real-Time PCR

This method quantifies the mRNA levels of the enzymes involved in levocarnitine biosynthesis.[5]

1. Materials and Reagents:

-

Real-Time PCR system

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green PCR Master Mix

-

Primers specific for the target genes (TMLH, HTMLA/SHMT, TMABA-DH/ALDH9A1, BBOX) and a reference gene (e.g., GAPDH, β-actin)

2. Procedure:

-

RNA Extraction: Extract total RNA from tissue or cell samples using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare a PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for the target or reference gene, and the cDNA template.

-

Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

-

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

E. Visualization of Experimental Workflows

Caption: Workflow for HPLC-MS/ESI analysis of Levocarnitine.

Caption: General workflow for enzyme activity assays.

Conclusion

Levocarnitine is a molecule of profound importance in cellular bioenergetics. A thorough understanding of its biosynthesis and multifaceted physiological roles is crucial for researchers and clinicians in various fields, including metabolic diseases, cardiology, and neurology. The methodologies outlined in this guide provide a robust framework for the continued investigation of levocarnitine, paving the way for new diagnostic and therapeutic strategies. The provided quantitative data and visual representations of key pathways serve as a valuable resource for professionals in drug development and scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. The effects of L-carnitine supplementation on inflammation, oxidative stress, and clinical outcomes in critically Ill patients with sepsis: a randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ameliorating effects of L-carnitine and synbiotic co-supplementation on anthropometric measures and cardiometabolic traits in women with obesity: a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Levocarnitine Chloride and Its Impact on Cellular Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocarnitine, a naturally occurring amino acid derivative, plays a pivotal role in cellular energy metabolism. This technical guide provides an in-depth examination of the molecular mechanisms by which levocarnitine chloride influences cellular energy production, with a primary focus on its essential function in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This process is fundamental for the generation of acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and subsequent ATP synthesis via oxidative phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cellular energy, primarily in the form of adenosine triphosphate (ATP), is indispensable for myriad physiological processes. The mitochondria, often termed the "powerhouses of the cell," are central to this energy production through the catabolism of substrates like glucose and fatty acids.[1] Levocarnitine, chemically known as (R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, is a conditionally essential nutrient that is critical for fatty acid metabolism.[2] It can be synthesized endogenously from the amino acids lysine and methionine or obtained from dietary sources.[3] Levocarnitine chloride is a stable and commonly used form of L-carnitine in supplementation and clinical applications.[4]

This guide will explore the multifaceted role of levocarnitine chloride in cellular bioenergetics, including its mechanism of action in the carnitine shuttle, its impact on enzyme kinetics, and its influence on key metabolic pathways that culminate in ATP production.

The Carnitine Shuttle: Mechanism of Action

The primary and most well-established function of levocarnitine is to facilitate the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[5] The inner mitochondrial membrane is impermeable to LCFAs, necessitating this specialized transport system.[3] The shuttle involves the coordinated action of three key proteins: carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II).[6]

The process can be delineated into the following steps:

-

Activation of Fatty Acids: In the cytosol, long-chain fatty acids are first activated to their coenzyme A (CoA) esters, forming long-chain fatty acyl-CoAs, a reaction catalyzed by acyl-CoA synthetase.[4]

-

Formation of Acylcarnitine: CPT-I, located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from long-chain fatty acyl-CoA to the hydroxyl group of levocarnitine, forming acylcarnitine and releasing free CoA.[7]

-

Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free carnitine.[6]

-

Regeneration of Acyl-CoA: Once inside the mitochondrial matrix, CPT-II, located on the inner mitochondrial membrane, transfers the acyl group from acylcarnitine back to CoA, regenerating long-chain fatty acyl-CoA and free levocarnitine.[7]

The regenerated long-chain fatty acyl-CoA is now available for β-oxidation within the mitochondrial matrix.

Impact on β-Oxidation and the Tricarboxylic Acid (TCA) Cycle

By facilitating the entry of LCFAs into the mitochondria, levocarnitine directly enhances the rate of β-oxidation.[8] This metabolic process sequentially cleaves the fatty acyl-CoA into two-carbon acetyl-CoA units. Acetyl-CoA is a central molecule in cellular metabolism, serving as the primary fuel for the TCA cycle.[9]

The entry of acetyl-CoA into the TCA cycle, through its condensation with oxaloacetate to form citrate, initiates a series of reactions that generate reducing equivalents in the form of NADH and FADH2. These electron carriers then donate their electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of large quantities of ATP.[10] Therefore, by increasing the intramitochondrial pool of fatty acyl-CoA, levocarnitine supplementation can lead to an increased flux through the TCA cycle and a corresponding rise in ATP production, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[5]

Furthermore, levocarnitine plays a crucial role in maintaining the mitochondrial acetyl-CoA/CoA ratio.[11] An accumulation of acetyl-CoA can inhibit key enzymes, including pyruvate dehydrogenase. By converting acetyl-CoA to acetyl-L-carnitine (a reaction catalyzed by carnitine acetyltransferase), levocarnitine can buffer the excess acetyl groups and regenerate free CoA, which is essential for the continued operation of both β-oxidation and the TCA cycle.[11]

Quantitative Data on Levocarnitine's Effects

The impact of levocarnitine on cellular energy metabolism has been quantified in various studies. The following tables summarize key findings on its effect on enzyme kinetics and ATP production.

Table 1: Effect of Levocarnitine Supplementation on Carnitine Palmitoyltransferase I (CPT-I) Kinetics in Young Pigs

| Tissue | Dietary Group | Vmax (nmol/min/mg mitochondrial protein) | Km for Carnitine (µmol/L) |

| Liver | Control | 1.22 ± 0.15 | 164 ± 20 |

| Levocarnitine (500 mg/kg) | Not Significantly Affected | 216 ± 20 | |

| Skeletal Muscle | Control | 0.54 ± 0.08 | 480 ± 44 |

| Levocarnitine (500 mg/kg) | Not Significantly Affected | Not Significantly Affected |

Data adapted from a study on young pigs.[3][4]

Table 2: Effect of Levocarnitine Supplementation on ATP Production in Cultured Newborn Rat Hepatocytes

| Substrate | Levocarnitine Supplementation | Intracellular ATP Concentration (nmol/mg protein) |

| Oleate + Lactate | No | 12.5 ± 1.5 |

| Yes | 18.2 ± 2.1 |

Data adapted from a study on cultured hepatocytes.

Experimental Protocols

Measurement of CPT-I and CPT-II Activity in Isolated Mitochondria (Spectrophotometric Assay)

This protocol describes a method to determine the activity of CPT-I and CPT-II in isolated mitochondria by monitoring the reaction of CoA with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Isolated mitochondria

-

Reaction Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, pH 7.4

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Bovine Serum Albumin (BSA)

-

Palmitoyl-CoA solution (10 mM)

-

L-carnitine solution (100 mM)

-

Malonyl-CoA solution (1 mM) (for CPT-II assay)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from tissue homogenates using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria using a suitable method (e.g., BCA assay).

-

Total CPT Activity (CPT-I + CPT-II): a. In a cuvette, prepare a 1 ml reaction mixture containing the reaction buffer, 0.1 mM DTNB, 1.3 mg/ml BSA, and 40 µM palmitoyl-CoA. b. Add approximately 200 µg of mitochondrial protein to the cuvette and incubate for 2 minutes at 25°C to establish a baseline. c. Initiate the reaction by adding 1 mM L-carnitine. d. Immediately monitor the change in absorbance at 412 nm for 4 minutes. The rate of change is proportional to the total CPT activity.

-

CPT-II Activity: a. Follow the same procedure as for total CPT activity, but add 10 µM malonyl-CoA to the reaction mixture before the addition of mitochondrial protein. Malonyl-CoA is an inhibitor of CPT-I. b. The resulting activity measured is attributed to CPT-II.

-

CPT-I Activity Calculation: a. CPT-I activity is calculated by subtracting the CPT-II activity from the total CPT activity.

Measurement of Fatty Acid Oxidation (FAO) using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of fatty acid oxidation in cultured cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF sensor cartridge

-

Seahorse XF Calibrant

-

FAO Assay Medium: Substrate-free base medium supplemented with L-carnitine and the fatty acid of interest (e.g., palmitate conjugated to BSA).

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Assay Preparation: a. Prepare the FAO assay medium. b. Wash the cells with the FAO assay medium. c. Incubate the cells in the FAO assay medium in a non-CO₂ 37°C incubator for approximately one hour before the assay.

-

Seahorse XF Analyzer Assay: a. Load the hydrated sensor cartridge with compounds to be injected during the assay (e.g., inhibitors of other metabolic pathways). b. Place the cell culture microplate into the Seahorse XF Analyzer. c. Initiate the assay protocol, which will measure the basal OCR and the OCR after the injection of various compounds.

-

Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation.

Conclusion

Levocarnitine chloride is a fundamental component of cellular energy metabolism, primarily through its indispensable role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This mechanism directly fuels the TCA cycle and subsequent ATP production via oxidative phosphorylation. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of levocarnitine in conditions characterized by impaired energy metabolism. A thorough understanding of its mechanism of action is crucial for the development of novel therapeutic strategies targeting mitochondrial function.

References

- 1. Radioisotopic Assay of L-carnitine (CN) [protocols.io]

- 2. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]

- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Chemical Properties of Levocarnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocarnitine, a naturally occurring amino acid derivative, is a critical component of mammalian energy metabolism. As the chloride salt, Levocarnitine Chloride offers specific physicochemical properties advantageous for pharmaceutical formulation. This document provides a comprehensive overview of the structural and chemical characteristics of Levocarnitine Chloride, its fundamental role in cellular metabolism, and detailed experimental methodologies for its analysis.

Structural and Physicochemical Properties

Levocarnitine Chloride is the hydrochloride salt of L-carnitine. Its chemical identity and core properties are summarized below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium chloride[1] |

| CAS Number | 6645-46-1[1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₃[1][2][3] |

| Molecular Weight | 197.66 g/mol [1][2][3] |

| Synonyms | L-Carnitine chloride, (R)-Carnitine hydrochloride, Levocarnitine hydrochloride[1][2] |

Physicochemical Characteristics

These properties are essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Physical Form | White to off-white crystalline solid[3][4] | ChemicalBook, ResearchGate |

| Melting Point | 142 °C[3] | ChemicalBook |

| pKa (Strongest Acidic) | 4.2[2][5] | DrugBank Online |

| pKa (Strongest Basic) | -3.6[2][5] | DrugBank Online |

| Hygroscopicity | Hygroscopic[3][4] | ChemicalBook, ResearchGate |

Solubility Profile

The solubility of Levocarnitine Chloride is a key factor in its formulation and bioavailability.

| Solvent | Solubility | Source |

| Water | 2500 g/L (20 °C)[6]; Readily soluble[4] | ChemicalBook, ResearchGate |

| Ethanol | 25 mg/mL[7] | Cayman Chemical |

| DMSO | 20 mg/mL[7]; 40 mg/mL[8] | Cayman Chemical, Selleck Chemicals |

| PBS (pH 7.2) | 10 mg/mL[7] | Cayman Chemical |

| Acetone | Insoluble[4] | ResearchGate |

Crystallographic Data

The crystal structure of Levocarnitine Chloride has been determined, providing insight into its solid-state conformation.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | Ng, Seik Weng (2012)[1] |

| Space Group | P 2₁ 2₁ 2₁[1] | Ng, Seik Weng (2012)[1] |

| Unit Cell Dimensions | a = 6.3043 Å, b = 11.5256 Å, c = 13.4905 Å | Ng, Seik Weng (2012)[1] |

| Unit Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | Ng, Seik Weng (2012)[1] |

Mechanism of Action and Signaling Pathways

Levocarnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for β-oxidation and subsequent energy production.[9][10][11] This process, known as the carnitine shuttle, is essential for tissues with high energy demands, such as skeletal and cardiac muscle.[9][10][12]

The Carnitine Shuttle for Fatty Acid Oxidation

The transport of long-chain fatty acids into the mitochondria is a multi-step process mediated by a system of enzymes.[9][10]

-

Activation: Cytosolic long-chain fatty acids are first activated to their coenzyme A (CoA) esters (fatty acyl-CoA).

-

Mitochondrial Entry: Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from CoA to levocarnitine, forming acylcarnitine.[10]

-

Translocation: Acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT).[10]

-

Regeneration: Inside the matrix, Carnitine Palmitoyltransferase II (CPT II) transfers the acyl group from acylcarnitine back to CoA, reforming fatty acyl-CoA and freeing levocarnitine.[10]

-

β-Oxidation: The regenerated fatty acyl-CoA is now available to enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production.[10][11]

Involvement in Other Signaling Pathways

Beyond its primary metabolic function, research suggests levocarnitine influences other cellular signaling pathways:

-

Wnt/β-catenin and PKA Pathways: Studies have shown that levocarnitine can promote the neurogenesis of adipose-derived stem cells by activating the PKA and Wnt/β-catenin signaling pathways.[13]

-

Bax/Bcl-2 Apoptotic Pathway: Levocarnitine has been demonstrated to ameliorate left ventricular remodeling after myocardial infarction, partly through the inhibition of the Bax/Bcl-2 apoptotic signaling pathway.[14]

Experimental Protocols & Methodologies

Accurate quantification and characterization of Levocarnitine Chloride are crucial for research and quality control.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a standard method for the sensitive and specific quantification of levocarnitine in biological matrices. The use of a stable isotope-labeled internal standard is critical for accuracy.

Objective: To determine the concentration of levocarnitine in a plasma sample.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Carnitine-d₃ chloride in water).[7]

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Isocratic or a shallow gradient suitable for separating levocarnitine from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Levocarnitine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 162.1 → m/z 103.1).

-

L-Carnitine-d₃ (Internal Standard): Monitor the corresponding transition (e.g., m/z 165.1 → m/z 106.1).[7]

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Levocarnitine Chloride spiked into a blank matrix.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

Levocarnitine Chloride is a well-characterized compound with defined structural and chemical properties that are critical for its application in research and pharmaceutical development. Its central role in fatty acid metabolism is well-established, and emerging research continues to uncover its influence on other significant signaling pathways. The analytical methodologies outlined provide a robust framework for its accurate quantification, enabling further investigation into its therapeutic potential.

References

- 1. Levocarnitine Chloride | C7H16ClNO3 | CID 656657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. L(-)-Carnitine hydrochloride | 6645-46-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. L-carnitine | 541-15-1 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Levocarnitine? [synapse.patsnap.com]

- 11. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 12. droracle.ai [droracle.ai]

- 13. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Carnitine Alleviates the Myocardial Infarction and Left Ventricular Remodeling through Bax/Bcl-2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Scientific Journey of Levocarnitine Chloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocarnitine, a naturally occurring amino acid derivative, has traversed a remarkable scientific journey from its initial discovery as a muscle constituent to its current status as a therapeutic agent for a range of metabolic disorders. This in-depth technical guide chronicles the history of Levocarnitine Chloride research, detailing its discovery, the evolution of its synthesis, its fundamental biochemical roles, and the breadth of clinical investigations into its therapeutic applications. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate a deeper understanding of this vital molecule.

Discovery and Historical Milestones

The story of Levocarnitine begins in 1905 when Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts.[1] Initially named "carnitine" from the Latin "carnis" meaning flesh, its structure and physiological significance remained enigmatic for decades. It was initially classified as "vitamin BT" due to its essential role as a growth factor for the mealworm, Tenebrio molitor.

A pivotal moment in carnitine research arrived with the elucidation of its crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a process essential for cellular energy production.[2][3][4][5] This discovery transformed the understanding of carnitine from a simple growth factor to a key player in intermediary metabolism.

Subsequent research led to the identification of carnitine deficiency syndromes, both primary and secondary, characterized by impaired energy metabolism. The first report of a potential therapeutic application for carnitine emerged in 1958 for treating nutritional deficiencies in infants. A significant breakthrough occurred in 1973 with the first report of a patient with a lipid storage myopathy due to systemic carnitine deficiency, who responded favorably to Levocarnitine supplementation. These findings paved the way for the therapeutic use of Levocarnitine Chloride in treating various metabolic disorders.

Synthesis of Levocarnitine Chloride

The commercial production of Levocarnitine Chloride has evolved significantly, with various methods developed to ensure the synthesis of the biologically active L-isomer. Early methods often involved the resolution of a racemic mixture of D,L-carnitine, which was inefficient as the D-isomer is biologically inactive. Modern approaches focus on stereospecific synthesis to yield the pure L-enantiomer.

Chemical Synthesis: Enantioselective Reduction

A widely used industrial method involves the enantioselective reduction of a prochiral ketone. One common starting material is ethyl 4-chloroacetoacetate.

Experimental Protocol: Enantioselective Reduction of Ethyl 4-chloroacetoacetate

-

Step 1: Asymmetric Hydrogenation. Ethyl 4-chloroacetoacetate is hydrogenated in the presence of a chiral ruthenium catalyst, such as one complexed with a chiral phosphine ligand (e.g., BINAP), under a hydrogen atmosphere. The reaction is typically carried out in an organic solvent like methanol or ethanol at a specific temperature and pressure to favor the formation of (R)-ethyl 4-chloro-3-hydroxybutyrate.

-

Step 2: Amination. The resulting (R)-ethyl 4-chloro-3-hydroxybutyrate is then reacted with an excess of trimethylamine in an aqueous or alcoholic solution. This nucleophilic substitution reaction replaces the chlorine atom with a trimethylamino group, forming the ethyl ester of Levocarnitine.

-

Step 3: Hydrolysis. The ethyl ester is subsequently hydrolyzed under acidic or basic conditions to yield Levocarnitine.

-

Step 4: Salt Formation and Purification. The Levocarnitine is then treated with hydrochloric acid to form Levocarnitine Chloride. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline product.

Biological Methods

Microbiological processes offer an alternative, environmentally friendly route to Levocarnitine. These methods utilize microorganisms or isolated enzymes to perform stereospecific transformations.

Experimental Protocol: Microbiological Hydroxylation of γ-Butyrobetaine

-

Step 1: Culture Preparation. A selected strain of microorganism known to possess γ-butyrobetaine hydroxylase activity (e.g., Agrobacterium/Rhizobium species) is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration to achieve optimal growth and enzyme expression.

-

Step 2: Biotransformation. γ-Butyrobetaine, the precursor to Levocarnitine, is added to the microbial culture. The γ-butyrobetaine hydroxylase enzyme within the microorganisms stereospecifically hydroxylates the γ-butyrobetaine at the 3-position to produce Levocarnitine.

-

Step 3: Product Isolation and Purification. After the biotransformation is complete, the microbial cells are separated from the culture broth by centrifugation or filtration. The Levocarnitine is then isolated from the broth using techniques such as ion-exchange chromatography and crystallization. The purified Levocarnitine is subsequently converted to Levocarnitine Chloride.

Biochemical Role and Signaling Pathways

The primary and most well-understood function of Levocarnitine is its indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle."[2][3][4][5]

The Carnitine Shuttle

dot

Caption: The Carnitine Shuttle mechanism for fatty acid transport.

Modulation of Gene Expression and Signaling Pathways

Beyond its role in fatty acid transport, research has indicated that Levocarnitine can influence gene expression and modulate various signaling pathways. Studies have shown that Levocarnitine supplementation can alter the expression of genes involved in lipid and glucose metabolism.[6][7][8]

One of the key pathways influenced by Levocarnitine is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism.

dot

References

- 1. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]

- 2. What is the mechanism of Levocarnitine? [synapse.patsnap.com]

- 3. What is the mechanism of Levocarnitine Chloride? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]

- 8. L-Carnitine supplementation increases expression of PPAR-γ and glucose transporters in skeletal muscle of chronically and acutely exercised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Levocarnitine Chloride: A Comprehensive Technical Guide to its Core Metabolic Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocarnitine chloride, the biologically active form of carnitine, is a critical endogenous compound essential for intermediary metabolism. Its primary and most well-understood role is the facilitation of long-chain fatty acid transport from the cytoplasm into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation. Beyond this canonical function, levocarnitine modulates the intramitochondrial acyl-CoA to coenzyme A (CoA) ratio, a key regulator of energy homeostasis. It also participates in the removal of excess acyl groups from mitochondria, mitigating cellular toxicity. Emerging evidence further indicates a role for levocarnitine in influencing key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor (PPAR), and the mechanistic target of rapamycin (mTOR) pathways. This technical guide provides an in-depth exploration of levocarnitine chloride's involvement in these metabolic processes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development.

Core Mechanism of Action: The Carnitine Shuttle

Levocarnitine is indispensable for the mitochondrial oxidation of long-chain fatty acids, which are a major energy source for tissues such as skeletal and cardiac muscle.[1][2] The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters. Levocarnitine circumvents this barrier via a transport system known as the carnitine shuttle, which involves three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a long-chain fatty acyl group from coenzyme A to levocarnitine, forming acylcarnitine.[3][4]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[5][6]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the fatty acyl group from acylcarnitine back to coenzyme A within the mitochondrial matrix, regenerating levocarnitine and forming fatty acyl-CoA, which can then enter the β-oxidation spiral.[3][4]

This intricate process ensures a continuous supply of fatty acids for energy production within the mitochondria.

Diagram: The Carnitine Shuttle

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. m.youtube.com [m.youtube.com]

- 3. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue-specific regulation of 4E-BP1 and S6K1 phosphorylation by alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Multifaceted Therapeutic Potential of Levocarnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocarnitine, the biologically active form of carnitine, is an essential endogenous compound critical for cellular energy metabolism. Its primary function as a carrier molecule for long-chain fatty acids across the inner mitochondrial membrane underpins its therapeutic applications in a wide range of clinical conditions. This technical guide provides a comprehensive overview of the current understanding of Levocarnitine Chloride's therapeutic potential, focusing on its mechanism of action, clinical efficacy in various disease states, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, facilitating further exploration of this versatile molecule.

Introduction

Levocarnitine is a quaternary ammonium compound synthesized in the human body from the amino acids lysine and methionine, with dietary intake also serving as a major source.[1][2] It plays a pivotal role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][2][3] Levocarnitine chloride, a salt form of levocarnitine, is utilized therapeutically to address both primary and secondary carnitine deficiencies and has shown promise in a variety of other conditions characterized by impaired energy metabolism or mitochondrial dysfunction.[4][5] This guide will delve into the molecular mechanisms of Levocarnitine Chloride and its therapeutic applications, supported by quantitative data from clinical trials and detailed experimental methodologies.

Mechanism of Action

The fundamental mechanism of action of Levocarnitine Chloride revolves around its role in fatty acid metabolism and the maintenance of cellular energy homeostasis.

The Carnitine Shuttle System

The transport of long-chain fatty acids into the mitochondria is mediated by the carnitine shuttle, a process involving three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the conversion of long-chain fatty acyl-CoA to acylcarnitine.[2]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for free carnitine.

-

Carnitine Palmitoyltransferase II (CPT II): Situated on the inner mitochondrial membrane, CPT II converts acylcarnitine back to acyl-CoA and free carnitine. The regenerated acyl-CoA then enters the β-oxidation pathway.

This process is crucial for tissues with high energy demands, such as cardiac and skeletal muscles.[2][4]

Modulation of Intramitochondrial Acyl-CoA/CoA Ratio and Toxin Removal

Levocarnitine also plays a vital role in maintaining the intramitochondrial ratio of acyl-CoA to free CoA. By converting short- and medium-chain acyl-CoA esters to their corresponding acylcarnitines, it prevents the accumulation of these potentially toxic metabolites and frees up coenzyme A for other metabolic processes.[6] This "detoxification" mechanism is particularly important in conditions where there is an overload of fatty acids or inborn errors of metabolism.

Antioxidant and Anti-inflammatory Effects

Beyond its primary metabolic role, Levocarnitine has demonstrated antioxidant and anti-inflammatory properties.[2][4] It is believed to reduce oxidative stress by improving mitochondrial function and decreasing the production of reactive oxygen species (ROS).[2][7] Its anti-inflammatory effects may be linked to the modulation of signaling pathways involved in inflammation.[7]

Therapeutic Applications and Clinical Evidence

The therapeutic utility of Levocarnitine Chloride has been investigated in a multitude of clinical settings.

Carnitine Deficiency

Levocarnitine is the standard of care for primary carnitine deficiency, a genetic disorder affecting the carnitine transporter. It is also used to treat secondary carnitine deficiency, which can arise from various conditions, including chronic kidney disease requiring hemodialysis and the use of certain drugs like valproic acid.[4][5]

Cardiovascular Diseases

In patients with heart failure, Levocarnitine may improve cardiac function.[8] For individuals with peripheral artery disease (PAD), treatment has been shown to increase walking distance.[9][10]

Patients Undergoing Hemodialysis

Patients on hemodialysis are prone to carnitine deficiency due to its removal during the dialysis process and reduced dietary intake.[1][11] Supplementation with Levocarnitine in this population has been associated with improvements in anemia, cardiac function, and intradialytic symptoms like hypotension and muscle cramps.[11][12][13]

Valproic Acid Toxicity

Levocarnitine is used as an off-label antidote for hyperammonemia and hepatotoxicity induced by valproic acid (VPA).[5][14] VPA can interfere with fatty acid metabolism and deplete carnitine stores, leading to mitochondrial dysfunction.[14] Levocarnitine helps to restore mitochondrial function and detoxify VPA metabolites.[14]

Male Infertility

In cases of male infertility characterized by asthenozoospermia (reduced sperm motility), Levocarnitine supplementation has been shown to significantly improve sperm motility.[15][16] This is attributed to its role in providing energy for sperm cells.

Fatigue-Related Conditions

Levocarnitine has been investigated for its potential to alleviate fatigue in various conditions, including chronic fatigue syndrome (CFS), chemotherapy-induced fatigue, and fatigue in patients with cirrhosis.[17][18][19][20] The rationale is that by improving energy metabolism, it can combat feelings of exhaustion.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the efficacy of Levocarnitine Chloride in various therapeutic areas.

Table 1: Levocarnitine in Male Infertility (Asthenozoospermia)

| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Placebo) | p-value |

| Randomized Controlled Trial (2023)[16] | 330 mg twice daily | 3 months | Sperm Motility (%) | 36.58 ± 5.16 vs. 16.36 ± 1.19 | <0.05 |

| Randomized Controlled Trial (2023)[15] | Not Specified | Not Specified | Total Motile Count (TMC) | 22.91 ± 14.88 vs. 7.71 ± 4.91 | <0.05 |

Table 2: Levocarnitine in Peripheral Artery Disease

| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Placebo) | p-value |

| Double-blind, cross-over study[10] | 2 g twice daily | 3 weeks | Absolute Walking Distance (m) | 306 ± 122 vs. 174 ± 63 | <0.01 |

| Double-blind, placebo-controlled trial (with cilostazol)[21] | 1 g twice daily | 180 days | Mean ln ratio in Peak Walking Time (PWT) | 0.267 vs. 0.145 (per-protocol) | 0.048 |

Table 3: Levocarnitine in Hemodialysis Patients

| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result (Levocarnitine vs. Control) | p-value |

| Meta-analysis (2022)[13] | > 4,200 mg/week | Not Specified | Incidence of Dialysis-Related Hypotension (Odds Ratio) | 0.03 | 0.02 |

| Meta-analysis (2022)[13] | Not Specified | Not Specified | Incidence of Muscle Cramps (Odds Ratio) | 0.22 | 0.02 |

Table 4: Levocarnitine in Chronic Fatigue Syndrome

| Study | Levocarnitine Dose | Treatment Duration | Outcome Measure | Result |

| Crossover trial (vs. amantadine)[18][22] | Not Specified | 8 weeks | Clinical Improvement | Statistically significant improvement in 12 of 18 studied parameters. |

Detailed Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

Randomized Controlled Trial in Male Infertility with Asthenozoospermia

-

Study Design: A randomized, placebo-controlled trial.[16]

-

Participants: 72 infertile men diagnosed with asthenozoospermia were included in the study.[16]

-

Intervention: Participants were randomly assigned to two groups. Group A received 330 mg of Levocarnitine orally twice daily for three months. Group B received a placebo on the same schedule.

-

Outcome Measures: The primary outcome was the change in sperm motility. Semen analysis was performed at baseline and after the 3-month treatment period.

-

Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.[16]